1-Benzylguanidine
Description
Molecular Formula and Structural Representation
The molecular formula of 1-benzylguanidine is C₈H₁₁N₃ , corresponding to a molecular weight of 149.19 g/mol . Its structure consists of a guanidine group (-NH-C(=NH)-NH₂) covalently bonded to a benzyl group (-CH₂C₆H₅). The compound’s SMILES notation (simplified molecular-input line-entry system) is NC(=N)NCC1=CC=CC=C1 , which encodes the connectivity of the benzene ring, methylene bridge, and guanidine functional group.
The structural features of this compound include:
- A planar guanidine group with resonance stabilization across the N-C-N bonds.
- A benzyl substituent introducing aromaticity and lipophilicity.
- A methylene bridge (-CH₂-) that facilitates rotational flexibility between the aromatic and guanidine moieties.
The compound’s InChIKey (International Chemical Identifier hash) is ABSNGNUGFQIDDO-UHFFFAOYSA-N , a unique identifier for computational chemistry applications.
CAS Registry Numbers and Regulatory Identifiers
This compound is formally registered under the Chemical Abstracts Service (CAS) number 2211-57-6 . This identifier is universally recognized in chemical inventories, safety data sheets, and regulatory frameworks. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| EC Number | 692-207-3 | |
| MDL Number | MFCD00461648 | |
| PubChem CID | 16644 | |
| ChemSpider ID | 15781 |
The compound is listed in the Human Metabolome Database (HMDB0243835) and PubChem Lite (CID 16644), underscoring its relevance in metabolomic studies. Regulatory filings under the Globally Harmonized System (GHS) classify it with hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation).
Notably, its nitrate derivative (This compound nitrate ) holds the CAS number 79574-97-3 and EC number 621-343-8 , while the hydrochloride salt is registered under CAS 1197-49-5 . These derivatives are critical in pharmaceutical synthesis but fall outside the scope of this article.
Properties
IUPAC Name |
2-benzylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNGNUGFQIDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2551-73-7 (hemisulfate) | |
| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20944755 | |
| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-57-6 | |
| Record name | N-(Phenylmethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylguanidine | |
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| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6537F6GQS | |
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Preparation Methods
Alkylation of Guanidine with Benzyl Halides
A foundational method involves the alkylation of guanidine with benzyl halides. For example, benzyl chloride reacts with guanidine hydrochloride in the presence of a base (e.g., sodium methoxide) to yield 1-BG.
Reaction Conditions :
Mechanism :
The reaction proceeds via nucleophilic substitution, where the guanidine’s amine group attacks the benzyl halide’s electrophilic carbon. Base-mediated deprotonation enhances nucleophilicity.
Limitations :
Condensation of Benzylamine with Cyanamide
An alternative approach involves heating benzylamine with cyanamide under acidic or neutral conditions.
Procedure :
-
Benzylamine hydrochloride (1 eq) and cyanamide (1.2 eq) are heated in 1-butanol at 130°C for 5 hours.
-
The product is isolated via anion exchange chromatography.
Key Data :
Advantages :
Radiochemical Synthesis for Medical Imaging
Carrier-Free [*I]MIBG Preparation
1-BG derivatives like meta-iodobenzylguanidine (MIBG) are synthesized for radiopharmaceutical applications. A patent-pending method uses tributyltin benzylguanidine as a precursor:
Steps :
-
Lyophilization : Tributyltin benzylguanidine is dissolved in methanol, mixed with phosphate buffer (pH 3.5–8.0), and freeze-dried.
-
Radioiodination : The lyophilized powder reacts with Na[*I] in acidic buffer (e.g., 80–120 mM acetic acid) and hydrogen peroxide.
Performance Metrics :
| Isotope | Radiochemical Yield | Purity |
|---|---|---|
| ^123I | 83% | 99% |
| ^124I | 81% | 99% |
| ^131I | 84% | 99% |
Critical Note :
Residual tin byproducts are minimized (<1 ppb) via anion exchange resin purification.
Solid-Phase and Catalytic Methods
Silylation-Activated Guanidination
Chlorotrimethylsilane (TMSCl) activates acylcyanamides for efficient guanidine synthesis.
Protocol :
-
Activation : Acylcyanamide (1 eq) and TMSCl (1.1 eq) react in acetonitrile to form N-silylcarbodiimide.
-
Amine Addition : Benzylamine (1 eq) is added, yielding 1-BG in 15 minutes.
Advantages :
Ullmann-Type Coupling for Aryl Guanidines
Aryl halides undergo Ullmann coupling with guanidine derivatives using copper catalysts . For example, 3-iodobenzylguanidine is synthesized from 3-iodobenzylamine and cyanoguanidine.
Conditions :
Outcome :
Purification and Characterization
Chromatographic Techniques
1-BG is typically purified via:
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Cost |
|---|---|---|---|---|
| Alkylation | 43–68 | 90–95 | Moderate | Low |
| Cyanamide Condensation | 55 | >98 | High | Medium |
| Radioiodination | 81–84 | 99 | High | High |
| Silylation-Activated | 85–90 | 95–98 | Low | Medium |
Key Takeaways :
Chemical Reactions Analysis
1-Benzylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as chlorotrimethylsilane and conditions like room temperature and solvent-free environments are often used.
Major Products: The reactions can yield a variety of products, including substituted guanidines and other derivatives.
Scientific Research Applications
1-Benzylguanidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of hybrid molecules for various chemical reactions.
Biology: The compound is studied for its role in biological systems and its interaction with different biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylguanidine involves its interaction with molecular targets such as the noradrenaline transporter. This interaction facilitates the uptake of the compound into specific cells, where it exerts its effects. The pathways involved include the transport of endogenous monoamines and neurotransmitters .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural and Physicochemical Properties
The table below compares 1-Benzylguanidine with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 2211-57-6 | C₈H₁₁N₃ | 149.2 | Benzyl group (-CH₂C₆H₅) |
| 1-Phenylguanidine | - | C₇H₉N₃ | 135.2 | Phenyl group (-C₆H₅) |
| 1-o-Tolylguanidine | 37557-40-7 | C₈H₁₁N₃ | 149.2 | o-Tolyl group (-C₆H₄CH₃, methyl on phenyl) |
| 1,3-Diphenylguanidine | 102-06-7 | C₁₃H₁₃N₃ | 211.3 | Two phenyl groups (-C₆H₅) |
| 4-(Nitrobenzyl)guanidine | - | C₈H₁₀N₄O₂ | 194.2 | Nitrobenzyl group (-CH₂C₆H₄NO₂) |
| 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine | - | C₂₁H₁₆Cl₂N₃O | 406.3 | Benzoyl, dichlorophenyl, and phenyl groups |
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., nitro in 4-(Nitrobenzyl)guanidine) alter electronic distribution, impacting enzymatic binding affinity .
- Steric Hindrance : Bulky substituents (e.g., dichlorophenyl in ’s compound) may reduce reactivity but improve target specificity .
Industrial Uses
- 1,3-Diphenylguanidine : Widely used as a rubber vulcanization accelerator due to its stability and reactivity .
Analytical Chemistry
- 1-Phenylguanidine : Employed in indirect chromatographic methods for analyzing carboxylic acids, leveraging its strong basicity .
Biological Activity
1-Benzylguanidine (1-BG), also known as N-benzylguanidine, is a compound that has garnered attention for its biological activity, particularly in the context of neuroblastoma treatment and its interactions with various biological systems. This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
This compound primarily interacts with the 5-hydroxytryptamine 3 receptor (5-HT3 receptor), influencing serotonin signaling pathways. This interaction is significant as serotonin is involved in numerous physiological functions, including mood regulation, gastrointestinal motility, and pain perception.
Biochemical Pathways
- Serotonin Regulation : 1-BG modulates the activity of serotonin, impacting mood and behavior.
- Cellular Uptake : The compound is taken up by neuroblastoma cells through the noradrenaline transporter (NAT), which facilitates its entry and subsequent biological effects .
Pharmacokinetics
Research indicates that 1-BG is absorbed in the body and distributed to various tissues where it interacts with target receptors. Its pharmacokinetic profile suggests a potential for effective therapeutic use, particularly due to its selective uptake in neuroblastoma cells .
Cellular Effects
This compound has demonstrated several cellular effects:
- Influence on Neuroblastoma Cells : It alters cell signaling pathways, gene expression, and cellular metabolism in neuroblastoma cells.
- Inhibition of Enzymes : The compound exhibits competitive inhibition against phenylalanyl-tRNA synthetase from E. coli, which is crucial for protein synthesis.
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Guanidine derivative | Influences serotonin signaling; used in cancer therapy |
| N-Benzylguanidine | Guanidine derivative | Similar structure; different functional groups |
| Phenylguanidine | Guanidine derivative | Distinct chemical properties; varied applications |
| Methylguanidine | Guanidine derivative | Different reactivity; less biological interaction |
Research Applications
This compound has a wide range of applications across various fields:
- Chemistry : Utilized in synthesizing hybrid molecules for chemical reactions.
- Biology : Studied for its role in biological systems and interaction with biomolecules.
- Medicine : Explored for potential therapeutic applications in treating neuroblastoma and other cancers .
Neuroblastoma Treatment
One notable application of 1-BG is in the treatment of neuroblastoma. A study involving children with neuroblastoma utilized meta-iodobenzylguanidine (MIBG), a radiolabeled form of 1-BG, demonstrating its efficacy in targeting adrenergic nerve terminals within tumors. Fourteen scans were performed on ten children, highlighting the compound's ability to localize in neuroblastoma tissues effectively .
Antimicrobial Activity
Recent research has shown that derivatives of benzylguanidine possess antimicrobial properties. For instance, compounds derived from benzylguanidine exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Q & A
Basic: What are the recommended methods for synthesizing 1-Benzylguanidine and ensuring its purity?
Answer:
this compound is typically synthesized via nucleophilic substitution reactions between benzyl halides and guanidine derivatives. Key steps include:
- Purification : Recrystallization or column chromatography to isolate the compound.
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>95% is standard for research-grade material).
- Documentation : Report reaction conditions (solvent, temperature, catalyst) and characterization data in the experimental section, with detailed protocols in supplementary materials .
Advanced: How can researchers design experiments to investigate the mechanism of action of this compound in biological systems?
Answer:
- In vitro assays : Use enzyme inhibition studies (e.g., fluorometric assays) to quantify interactions with target proteins.
- Isotopic labeling : Incorporate deuterium or carbon-13 into the benzyl group to track metabolic pathways via mass spectrometry.
- Computational modeling : Perform molecular docking simulations to predict binding affinities and active sites.
- Controls : Include negative controls (e.g., unmodified guanidine) and validate results across multiple cell lines to ensure reproducibility .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust.
- Storage : Keep in a sealed, dry container away from light to prevent degradation.
- Disposal : Follow institutional guidelines for hazardous organic compounds, including neutralization before disposal .
Advanced: How should contradictory data from different studies on the biological activity of this compound be reconciled?
Answer:
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.
- Variable review : Compare experimental conditions (e.g., solvent polarity, pH, temperature) that may influence reactivity or bioactivity.
- Reproducibility testing : Replicate conflicting experiments under standardized protocols to isolate confounding factors.
- Theoretical alignment : Cross-reference findings with computational predictions or analogous compounds to resolve discrepancies .
Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns and purity.
- Infrared (IR) spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm).
- Mass spectrometry (MS) : Determine molecular weight and fragmentation patterns.
- Elemental analysis : Verify empirical formulas for novel derivatives. Always include raw spectral data in supplementary materials .
Advanced: What strategies are recommended for optimizing the synthesis yield of this compound under varying catalytic conditions?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity).
- Kinetic studies : Monitor reaction progress via thin-layer chromatography (TLC) to identify rate-limiting steps.
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/C) or organocatalysts for efficiency.
- Scale-up protocols : Adjust stirring rates and heat transfer parameters to maintain yield consistency at larger scales .
Basic: How should researchers conduct a systematic literature review on this compound's pharmacological applications?
Answer:
- Database selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound AND pharmacokinetics."
- Inclusion criteria : Filter for peer-reviewed articles (last 10 years) and exclude non-English sources.
- Data extraction : Tabulate results (e.g., IC values, toxicity profiles) in spreadsheets for comparative analysis.
- Critical appraisal : Assess study quality using tools like Cochrane Risk of Bias Tool for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
